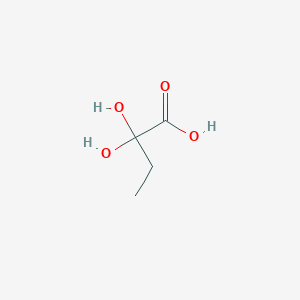
2,2-Dihydroxybutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dihydroxybutanoic acid is an organic compound with the molecular formula C4H8O4. It is a type of hydroxy acid, characterized by the presence of two hydroxyl groups attached to the second carbon of the butanoic acid chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,2-Dihydroxybutanoic acid can be synthesized through various methods. One notable method involves the biosynthesis pathway using homoserine as an intermediate. This pathway includes the production of 2-hydroxy gamma butyrolactone, which is then converted to this compound .
Industrial Production Methods: Industrial production of this compound often involves biotechnological processes, utilizing genetically modified strains to enhance the yield and efficiency of the biosynthesis pathway. These methods are designed to be cost-effective and environmentally friendly, making them suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: 2,2-Dihydroxybutanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of hydroxyl and carboxyl groups, which make the compound reactive under different conditions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) can be used to oxidize this compound, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used to reduce the compound, resulting in the formation of alcohols.
Major Products: The major products formed from these reactions include ketones, alcohols, and substituted derivatives, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
2,2-Dihydroxybutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various organic compounds and polymers.
Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development and as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of biodegradable polymers and as an intermediate in the synthesis of specialty chemicals
Mécanisme D'action
The mechanism of action of 2,2-dihydroxybutanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity, allowing it to participate in various biochemical reactions. These interactions can influence metabolic processes and cellular functions, making it a compound of interest in both basic and applied research .
Comparaison Avec Des Composés Similaires
2,3-Dihydroxybutanoic acid: Another hydroxy acid with hydroxyl groups on the second and third carbons.
2,4-Dihydroxybutanoic acid: A compound with hydroxyl groups on the second and fourth carbons.
2,3-Dihydroxybenzoic acid: A hydroxy acid with a benzene ring structure
Uniqueness: 2,2-Dihydroxybutanoic acid is unique due to the specific positioning of its hydroxyl groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Propriétés
Numéro CAS |
50603-32-2 |
|---|---|
Formule moléculaire |
C4H8O4 |
Poids moléculaire |
120.10 g/mol |
Nom IUPAC |
2,2-dihydroxybutanoic acid |
InChI |
InChI=1S/C4H8O4/c1-2-4(7,8)3(5)6/h7-8H,2H2,1H3,(H,5,6) |
Clé InChI |
DLVZBSZXZDGKQY-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(=O)O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


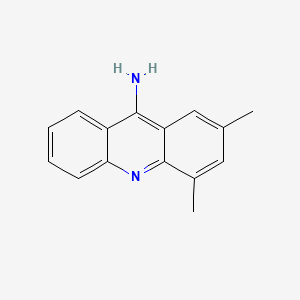
![(1E)-3,3-Dimethyl-1-[4-(methylsulfanyl)phenyl]triaz-1-ene](/img/structure/B14653915.png)
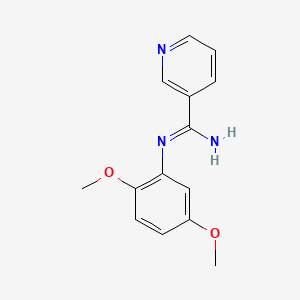
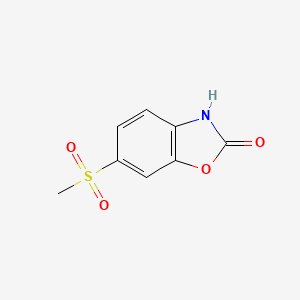
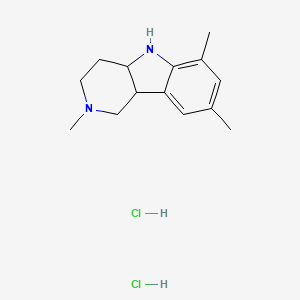
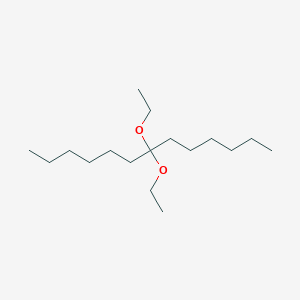
![Benzoic acid, 4-[[(nonafluorobutyl)sulfonyl]oxy]-, methyl ester](/img/structure/B14653955.png)
![Bicyclo[3.3.0]octan-1-ol](/img/structure/B14653961.png)
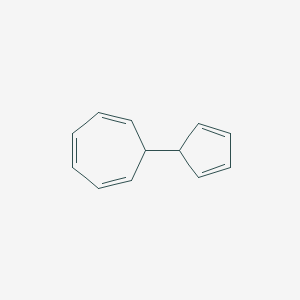
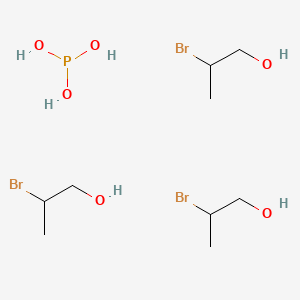
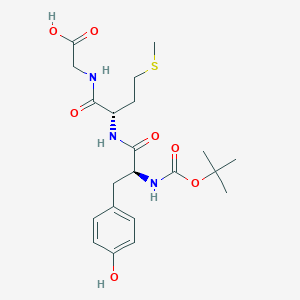
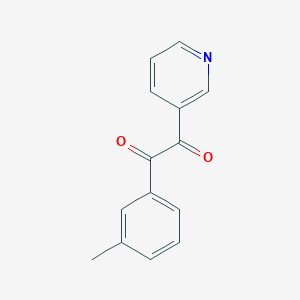

![8-Methyl-3,4-dihydro-1H-pyrano[3,4-c]pyridin-1-one](/img/structure/B14653988.png)
